molecular formula C7H8N2O3 B12329776 2-(2-Methoxypyrimidin-5-yl)acetic acid

2-(2-Methoxypyrimidin-5-yl)acetic acid

Cat. No.: B12329776
M. Wt: 168.15 g/mol
InChI Key: KNXKXKYJAXTUIB-UHFFFAOYSA-N
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Description

2-(2-Methoxypyrimidin-5-yl)acetic acid is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyrimidin-5-yl)acetic acid typically involves the reaction of 2-methoxypyrimidine with acetic acid derivatives. One common method includes the use of 2-methoxypyrimidine-5-boronic acid as a starting material, which undergoes a Suzuki-Miyaura coupling reaction with an appropriate acetic acid derivative . The reaction conditions often involve the use of palladium catalysts and base in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxypyrimidin-5-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyrimidine-5-boronic acid
  • 2-Methyl-5-nitroimidazole-1-acetic acid
  • 5-Pyrimidineacetic acid, 2-methoxy-

Uniqueness

2-(2-Methoxypyrimidin-5-yl)acetic acid is unique due to its specific structural features, such as the methoxy group at the 2-position of the pyrimidine ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(2-methoxypyrimidin-5-yl)acetic acid

InChI

InChI=1S/C7H8N2O3/c1-12-7-8-3-5(4-9-7)2-6(10)11/h3-4H,2H2,1H3,(H,10,11)

InChI Key

KNXKXKYJAXTUIB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)CC(=O)O

Origin of Product

United States

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